![molecular formula C25H18ClFN4O2 B2520740 2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chlorophenyl)acetamide CAS No. 1189926-59-7](/img/structure/B2520740.png)
2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chlorophenyl)acetamide is an advanced chemical compound with significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chlorophenyl)acetamide typically involves multiple steps. These steps often start with the preparation of a suitable indole derivative, which is then functionalized to incorporate the pyrimido[5,4-b]indol-4-one core. Subsequent steps involve the introduction of the benzyl group, fluorination, and acetylation. Each step requires careful control of reaction conditions, such as temperature, solvent, and catalysts, to achieve the desired yield and purity.
Industrial Production Methods
In industrial settings, large-scale synthesis often employs optimized conditions to maximize efficiency. This includes the use of high-throughput reactors, precise temperature control, and automated purification systems to ensure consistent quality and high yield. The scalability of these processes is crucial for producing sufficient quantities of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chlorophenyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: This reaction often involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reductive conditions may include the use of hydrogen gas with a palladium catalyst or other reducing agents like lithium aluminium hydride.
Substitution: Various nucleophiles can substitute functional groups in the compound, such as halogens or hydroxyl groups.
Common Reagents and Conditions
Common reagents include:
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Hydrogen gas, lithium aluminium hydride
Catalysts: Palladium, platinum
Reactions are generally conducted under controlled temperatures and often require inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions.
Major Products Formed
Oxidation: Leads to the formation of more oxidized derivatives, such as carboxylic acids.
Reduction: Results in the formation of reduced compounds, such as alcohols or amines.
Substitution: Produces substituted derivatives where functional groups are replaced by nucleophiles.
Scientific Research Applications
Chemistry
In the field of chemistry, this compound is utilized for studying reaction mechanisms and exploring new synthetic pathways. It serves as a model compound in various organic synthesis research projects.
Biology
In biological research, it is examined for its potential interactions with biomolecules. Its complex structure allows it to bind with various proteins and enzymes, making it a valuable tool in biochemical assays.
Medicine
The compound is being explored for its pharmacological properties. Its unique structure suggests potential activity against certain biological targets, opening possibilities for drug development and medicinal chemistry.
Industry
In industrial applications, the compound's stability and reactivity make it useful in the production of specialized materials. It is also investigated for its potential use in creating novel polymers and advanced materials.
Mechanism of Action
The mechanism by which 2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chlorophenyl)acetamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or modulate the activity of these targets, leading to various biological effects. Pathways involved may include signal transduction, gene expression regulation, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide
N-(2-chlorophenyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide
Benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide
Uniqueness
2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chlorophenyl)acetamide is unique due to its combination of a fluorinated indole derivative with a benzyl group and a chlorinated phenyl group. This structure confers distinct properties, such as enhanced binding affinity to certain biological targets and increased stability under various conditions, distinguishing it from its analogs.
Properties
IUPAC Name |
2-(3-benzyl-8-fluoro-4-oxopyrimido[5,4-b]indol-5-yl)-N-(2-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClFN4O2/c26-19-8-4-5-9-20(19)29-22(32)14-31-21-11-10-17(27)12-18(21)23-24(31)25(33)30(15-28-23)13-16-6-2-1-3-7-16/h1-12,15H,13-14H2,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIKDEJLSGSJJAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C(C2=O)N(C4=C3C=C(C=C4)F)CC(=O)NC5=CC=CC=C5Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

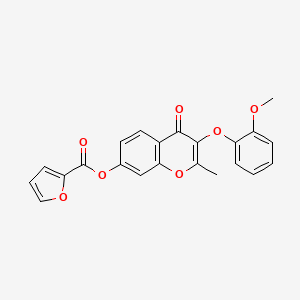
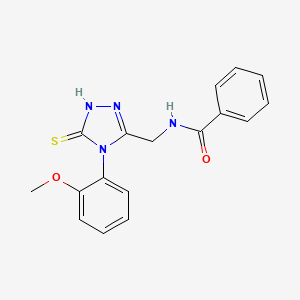
![4-oxo-N-(pyridin-3-ylmethyl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2520662.png)

![7-Methyl-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2520664.png)
![1-(2-methylphenyl)-5-{[4-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2520665.png)
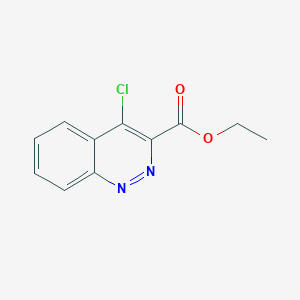
![3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(4-methylphenyl)-1,2-dihydropyrazin-2-one](/img/structure/B2520668.png)

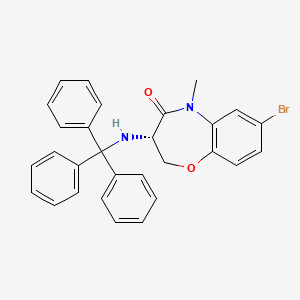
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(5-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2520676.png)
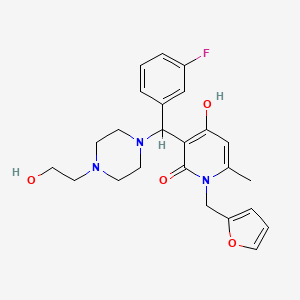
![2-{5-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine dihydrochloride](/img/structure/B2520678.png)
